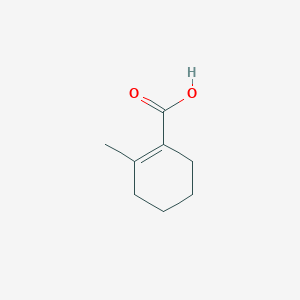

2-Methylcyclohex-1-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKQQGWDQHQECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030763 | |

| Record name | 2-Methylcyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-94-2 | |

| Record name | 2-Methyl-1-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13148-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Unsaturated Cyclic Carboxylic Acids Research

Unsaturated cyclic carboxylic acids are a cornerstone of organic chemistry, valued for their utility in constructing complex molecular architectures. These compounds serve as versatile precursors in the synthesis of a wide array of biologically active molecules and materials. Within this broad class, 2-methylcyclohex-1-ene-1-carboxylic acid is notable for its tetrasubstituted alkene moiety—a structural feature that presents both opportunities and significant synthetic hurdles.

The reactivity of this compound is governed by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating methyl group, both directly attached to the carbon-carbon double bond. This arrangement influences the electronic properties and steric accessibility of the alkene, dictating its behavior in various chemical transformations. Research on related cyclohexene (B86901) carboxylic acid systems has highlighted their potential in developing new therapeutic agents, including derivatives with potent antitumor activity. researchgate.net For instance, new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid framework have been synthesized and evaluated for their anti-inflammatory and antiproliferative properties, demonstrating the therapeutic potential of this structural motif. mdpi.com

Significance As a Synthetic Intermediate and Organic Building Block

2-Methylcyclohex-1-ene-1-carboxylic acid is classified as a versatile small molecule scaffold, implying its potential utility as a starting point for creating more complex molecules. cymitquimica.com The presence of multiple functional groups—the carboxylic acid, the alkene, and allylic positions on the ring—offers several handles for chemical modification.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acyl chlorides, or it can be removed entirely through decarboxylation. The tetrasubstituted double bond, while sterically hindered, is a site for potential addition reactions or oxidative cleavage. Modern catalytic methods, such as the palladium-catalyzed dehydrogenation and functionalization of cycloalkane carboxylic acids, showcase advanced strategies for modifying such cyclic systems. nih.govnih.gov

Despite its classification as a versatile building block, detailed examples of this compound being used as a starting material in the total synthesis of natural products or complex pharmaceuticals are not prominent in publicly accessible scientific literature. However, research on the broader class of cyclohexene (B86901) carboxylic acids shows their incorporation into new derivatives to explore biological activities, such as anti-inflammatory and antimicrobial properties. mdpi.com

Current Research Gaps and Emerging Challenges in Its Study

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis from simpler, commercially available starting materials. The primary disconnections focus on the formation of the carbon-carbon double bond and the introduction of the carboxylic acid and methyl groups.

A key disconnection strategy involves breaking the C-C bond of the carboxylic acid group, which points to a precursor such as 2-methylcyclohex-1-ene-1-carbonitrile or a related derivative that can be hydrolyzed. Another approach is to disconnect the methyl group, suggesting an alkylation of a cyclohexenone derivative.

A powerful retrosynthetic approach for cyclic systems is the Diels-Alder reaction. scienceopen.com The cyclohexene (B86901) ring of the target molecule can be envisioned as the adduct of a diene and a dienophile. In this case, the diene would be isoprene (B109036) (2-methyl-1,3-butadiene), and the dienophile could be acrylic acid or one of its synthetic equivalents. This disconnection simplifies the complex cyclic structure into two acyclic components.

Furthermore, functional group interconversion is a vital tool in the retrosynthetic analysis. The carboxylic acid can be derived from the oxidation of a primary alcohol or an aldehyde. osti.gov This suggests that 2-methylcyclohex-1-ene-1-carbaldehyde or (2-methylcyclohex-1-en-1-yl)methanol could be key intermediates.

Classical Preparative Routes

Traditional methods for the synthesis of this compound often rely on well-established chemical transformations, which, while sometimes requiring multiple steps, are robust and utilize readily available reagents.

Methyl Ketone Degradation Approaches (e.g., sodium hypobromite)

The haloform reaction is a classic method for converting methyl ketones into carboxylic acids. nih.govnih.govdicp.ac.cn This reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by nucleophilic acyl substitution by hydroxide (B78521) to yield a carboxylate and a haloform. nih.govscilit.com

For the synthesis of this compound, a suitable precursor would be 2-acetyl-1-methylcyclohexene. The synthesis of a related precursor, 2-acetylcyclohexanone, can be achieved from cyclohexanone (B45756) via an enamine intermediate, which is then acetylated with acetic anhydride. orgsyn.orgyoutube.com Subsequent introduction of the double bond could lead to the desired methyl ketone precursor.

The haloform reaction itself involves the following steps:

Enolate Formation: A base, such as sodium hydroxide, deprotonates the α-carbon of the methyl ketone.

Halogenation: The enolate reacts with a halogen (e.g., bromine from sodium hypobromite) to form a trihalomethyl ketone.

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.

Cleavage: The carbon-carbon bond between the carbonyl group and the trihalomethyl group is cleaved, forming a carboxylate and a haloform.

Protonation: Acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

While this method is theoretically sound, the synthesis and selective reaction of the specific methyl ketone precursor, 2-acetyl-1-methylcyclohexene, would need to be carefully controlled to avoid side reactions.

Multistep Syntheses from Readily Available Precursors

Multistep syntheses from simple starting materials like 2-methylcyclohexanone (B44802) offer a versatile approach to this compound. A plausible synthetic sequence is outlined below:

α-Halogenation: 2-Methylcyclohexanone can be halogenated at the α-position using reagents like N-bromosuccinimide (NBS) to yield 2-bromo-2-methylcyclohexanone.

Elimination: Treatment of the α-haloketone with a base can induce an elimination reaction to form 2-methylcyclohex-2-en-1-one.

Cyanohydrin Formation: The ketone can be converted to a cyanohydrin by reaction with hydrogen cyanide or a cyanide salt.

Dehydration and Hydrolysis: Dehydration of the cyanohydrin followed by hydrolysis of the nitrile group would yield the target α,β-unsaturated carboxylic acid.

An alternative route involves the carboxylation of an organometallic intermediate derived from 2-methylcyclohexene. For instance, 2-methylcyclohexanol (B165396) can be dehydrated to form 1-methylcyclohexene. osti.gov This alkene could then be converted to a Grignard reagent, which upon reaction with carbon dioxide, would yield the desired carboxylic acid. However, the formation of the Grignard reagent at the vinylic position can be challenging.

A documented synthesis of a structurally related compound, 1-methylcyclohexanecarboxylic acid, involves the reaction of 2-methylcyclohexanol with formic acid in the presence of sulfuric acid. youtube.com This method, however, leads to the saturated analogue and may involve rearrangements. Another related synthesis starts from pimelic acid, which is converted to its diallyl ester. A Dieckmann condensation followed by alkylation and decarboxylation could potentially be adapted to produce the target molecule. researchgate.net

Modern Catalytic Syntheses

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed Negishi cross coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, can be adapted for the synthesis of α,β-unsaturated carboxylic acids.

A potential route to this compound using a Negishi coupling would involve the reaction of a 2-halocyclohex-1-ene-1-carboxylic acid derivative with a methylzinc reagent. Alternatively, a 1-halo-2-methylcyclohexene could be coupled with a carboxylating agent. While specific examples for this exact molecule are not prevalent in the literature, the general applicability of Negishi and other palladium-catalyzed couplings for the synthesis of substituted alkenes is well-established.

The catalytic cycle of a Negishi coupling generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, enabling the enantioselective formation of complex molecules. scienceopen.comnih.gov For the synthesis of this compound, organocatalytic methods could be employed to control the stereochemistry of the chiral centers.

One potential approach is an organocatalytic Diels-Alder reaction between isoprene and an acrylic acid derivative. Chiral organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives), can activate the dienophile towards cycloaddition and control the facial selectivity, leading to an enantioenriched product.

Another strategy involves the organocatalytic Michael addition of a nucleophile to a cyclohexenone precursor, followed by further transformations. For instance, a chiral enamine catalyst could be used to direct the conjugate addition of a methyl group to a cyclohexenone derivative bearing a precursor to the carboxylic acid.

Recent advances in organocatalysis have also demonstrated the enantioselective synthesis of substituted cyclohexenes through cascade reactions. These reactions, often catalyzed by chiral amines or phosphoric acids, can construct the cyclic core and install multiple stereocenters in a single step with high enantioselectivity. organic-chemistry.org While a direct application to the synthesis of this compound may require further development, these methods highlight the potential of organocatalysis in accessing such structures with high stereocontrol.

Stereoselective and Enantioselective Pathways

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, particularly for applications where chirality influences biological activity or material properties. While direct enantioselective synthesis of the title compound is not extensively documented in readily available literature, analogous strategies for similar structures, such as 2-methylcyclohexanecarboxylic acid, provide a strong basis for developing such pathways.

One established approach for achieving stereoselectivity is through the catalytic hydrogenation of a chiral precursor. For instance, the asymmetric hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess of up to 96%. orgsyn.orgnih.gov This method relies on a chiral auxiliary, the pyroglutamate (B8496135) group, to direct the hydrogenation to one face of the molecule. The addition of amines and the choice of support material (alumina or active carbon) can further enhance the stereoselectivity. orgsyn.orgnih.gov A similar strategy could theoretically be applied to a precursor of this compound to yield a specific enantiomer.

Another powerful tool for stereoselective synthesis is the Diels-Alder reaction, which can establish multiple stereocenters in a single step. evitachem.comrsc.org The use of chiral Lewis acid catalysts can induce enantioselectivity in the cycloaddition. For example, titanium-based chiral Lewis acids have been successfully employed in the enantioselective Diels-Alder reactions of carboxylic ester dienophiles. google.com By selecting the appropriate chiral ligand, it is possible to favor the formation of one enantiomer over the other. The development of enantioselective methods is crucial as different enantiomers of a compound can have distinct biological properties. cymitquimica.compressbooks.pub

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry, which focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of specialty chemicals like this compound. jocpr.com

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comresearchgate.netrsc.org Addition reactions, such as the Diels-Alder reaction, are inherently atom-economical as they involve the combination of two molecules to form a single product with no byproducts. The synthesis of this compound via a Diels-Alder reaction between an appropriate diene and dienophile would, therefore, have a high theoretical atom economy. evitachem.comrsc.org

In contrast, multi-step syntheses involving protecting groups or leaving groups tend to have lower atom economies. The calculation of atom economy for a given synthetic route allows for a quantitative comparison of its efficiency and environmental impact.

Table 1: Theoretical Atom Economy of Selected Reactions

| Reaction Type | Generic Equation | Theoretical Atom Economy |

| Diels-Alder | Diene + Dienophile → Cycloadduct | 100% |

| Grignard Carboxylation | R-MgX + CO₂ → R-COOMgX; R-COOMgX + H₃O⁺ → R-COOH + MgX(OH) | < 100% |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Phosphine Oxide | Low |

| Ester Hydrolysis | Ester + H₂O → Carboxylic Acid + Alcohol | < 100% |

Note: The actual atom economy will depend on the specific reactants and their molecular weights.

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water is a key area of green chemistry research. rsc.orgmdpi.com

Solvent-free oxidation of cycloalkanones to dicarboxylic acids using aqueous hydrogen peroxide has been demonstrated to be a green and efficient method. rsc.org For instance, cyclohexanone can be oxidized to adipic acid in high yield using aqueous H₂O₂ with a tungsten-based catalyst under solvent-free conditions. rsc.org This approach avoids the use of volatile and often toxic organic solvents. While not directly applied to the synthesis of this compound, this methodology suggests that solvent-free or aqueous oxidation of a suitable precursor could be a viable green synthetic route.

Furthermore, some reactions, including certain Diels-Alder cycloadditions, can be performed in aqueous media, which can sometimes even enhance the reaction rate and selectivity. google.com

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes (biocatalysis) or a combination of chemical and enzymatic steps (chemoenzymatic synthesis) offers a powerful and sustainable approach to chemical synthesis. nih.gov Enzymes operate under mild conditions, often in aqueous media, and can exhibit high levels of stereo-, regio-, and enantioselectivity. nih.gov

While specific biocatalytic transformations leading directly to this compound are not widely reported, the potential for such processes exists. For example, hydrolases are enzymes that can be used for the enantioselective hydrolysis of racemic esters to produce chiral acids. A patent describes the use of hydrolases for the preparation of enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives. google.com A similar enzymatic resolution could potentially be applied to an ester precursor of this compound.

Furthermore, biocatalytic cascade reactions, where multiple enzymatic transformations occur in a single pot, are being developed for the synthesis of complex molecules like substituted cyclohexenes. evitachem.com These enzymatic cascades can offer highly efficient and stereoselective routes to desired products.

Comparative Analysis of Synthetic Yields, Selectivity, and Accessibility

The choice of a synthetic route for this compound depends on several factors, including the desired yield, the required stereoselectivity, the cost and availability of starting materials, and the scalability of the process.

Table 2: Comparative Analysis of Potential Synthetic Routes

| Synthetic Route | Typical Yields | Selectivity | Accessibility of Starting Materials | Scalability |

| Diels-Alder Reaction | Moderate to High | Can be highly stereoselective with chiral catalysts | Readily available | Generally good |

| Grignard Carboxylation | Moderate | Not inherently selective | Readily available | Good, but requires anhydrous conditions |

| Oxidation of Precursor | Variable | Depends on the oxidant and substrate | Variable | Can be challenging depending on the oxidant |

| Chemoenzymatic Resolution | Typically ~50% for one enantiomer | High enantioselectivity | Racemic precursor required | Can be limited by enzyme stability and cost |

The Diels-Alder reaction appears to be a promising route due to its high atom economy and the potential for stereocontrol. evitachem.comrsc.org The accessibility of various dienes and dienophiles makes it a versatile method. Grignard carboxylation is a classic and reliable method for forming carboxylic acids, though it lacks stereoselectivity unless a chiral Grignard reagent or a chiral auxiliary is employed. orgsyn.org Oxidation of a suitable precursor, such as 2-methylcyclohex-1-ene-1-carbaldehyde, is another possibility, but the selectivity can be an issue. Chemoenzymatic methods, while offering excellent enantioselectivity, are often limited to producing a single enantiomer from a racemic mixture, thus having a maximum theoretical yield of 50%. google.com

Ultimately, the optimal synthetic strategy will be a compromise between these factors, tailored to the specific requirements of the intended application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm, although its chemical shift can be influenced by solvent and concentration. americanelements.compressbooks.pub The protons on the cyclohexene ring and the methyl group exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment.

Protons on the carbons adjacent to the double bond and the carboxylic acid group are deshielded and thus appear at a lower field. The allylic protons on the cyclohexene ring would also show distinct signals. The methyl group attached to the double bond would appear as a singlet in the upfield region, typically around 1.5-2.5 ppm. The methylene (B1212753) protons of the cyclohexene ring would present as complex multiplets due to their diastereotopic nature and coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| C3-H₂ | ~2.2 | m |

| C4-H₂ | ~1.6 | m |

| C5-H₂ | ~1.6 | m |

| C6-H₂ | ~2.1 | m |

| 2-CH₃ | ~2.0 | s |

Note: These are predicted values and can vary based on the solvent and experimental conditions. br s = broad singlet, s = singlet, m = multiplet.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of 170-185 ppm. pressbooks.pub The two sp² hybridized carbons of the double bond appear in the olefinic region, generally between 120-140 ppm. The sp³ hybridized carbons of the cyclohexene ring and the methyl group resonate in the upfield region of the spectrum. The carbon atom to which the methyl group is attached (C-2) would be a quaternary carbon and would likely have a lower intensity signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170 - 185 |

| C1 | 125 - 135 |

| C2 | 130 - 140 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| C5 | 20 - 30 |

| C6 | 25 - 35 |

| 2-CH₃ | 20 - 25 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons in the cyclohexene ring (e.g., H on C3 with H on C4, H on C4 with H on C5, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. researchgate.net This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. americanelements.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the two olefinic carbons (C1 and C2). For example, the methyl protons would show an HMBC correlation to both C1 and C2, and the protons on C6 would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule. For example, NOESY could help to determine the relative orientation of the methyl group and the carboxylic acid group with respect to the cyclohexene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy. For this compound (C₈H₁₂O₂), the theoretical exact mass can be calculated. nih.gov This high-precision measurement allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecule is ionized and then fragments in a characteristic way. The analysis of these fragments provides valuable structural information. For this compound, common fragmentation pathways would include:

Loss of a hydroxyl radical (-OH, 17 Da): This is a common fragmentation for carboxylic acids. libretexts.org

Loss of a carboxyl group (-COOH, 45 Da): This is another characteristic fragmentation of carboxylic acids. libretexts.org

Loss of a methyl radical (-CH₃, 15 Da): Cleavage of the methyl group attached to the ring.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, breaking the ring into two smaller fragments. The specific masses of these fragments would depend on the distribution of the double bond and substituents.

McLafferty rearrangement: If applicable, this rearrangement can lead to the loss of a neutral molecule and the formation of a characteristic radical cation.

The relative abundance of these fragment ions in the mass spectrum creates a unique fingerprint that helps to confirm the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, Raman spectroscopy observes the inelastic scattering of monochromatic light.

For this compound, the key functional groups are the carboxylic acid (-COOH), the carbon-carbon double bond (C=C) within the cyclohexene ring, the methyl group (-CH₃), and the aliphatic C-H bonds of the ring.

The IR spectrum of a carboxylic acid is highly characteristic. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ , which is attributed to the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. researchgate.netnih.gov This broadness is a hallmark feature and can often overlap with C-H stretching vibrations. researchgate.net The carbonyl (C=O) stretching vibration of an α,β-unsaturated carboxylic acid is expected to appear in the range of 1710-1690 cm⁻¹ . libretexts.org The conjugation of the double bond with the carbonyl group slightly lowers the frequency compared to a saturated carboxylic acid. libretexts.org Additionally, the C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ / 950-910 cm⁻¹ respectively. researchgate.net The C=C stretching vibration of the cyclohexene ring is anticipated to produce a medium intensity band around 1650-1640 cm⁻¹ .

Raman spectroscopy provides complementary information. The C=C double bond, being a non-polar bond, generally gives rise to a strong Raman signal. For α,β-unsaturated ketones, which are structurally similar to the conjugated system in the target molecule, the C=C stretching band is often intense. researchgate.net The carbonyl (C=O) stretch in Raman spectra of α,β-unsaturated systems can also be observed, and its intensity can be influenced by the conformation (s-cis or s-trans) of the conjugated system. researchgate.net The various C-H stretching and bending vibrations of the methyl group and the cyclohexene ring will also be present in both the IR and Raman spectra.

Expected/Typical Spectroscopic Data for this compound

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid Dimer) | 3300-2500 | Weak/Broad | Broad, Strong (IR) |

| C-H stretch (Aliphatic & Vinylic) | 3100-2850 | Strong | Medium-Strong |

| C=O stretch (Conjugated Carboxylic Acid) | 1710-1690 | Observable | Strong (IR) |

| C=C stretch (Alkene) | 1650-1640 | Strong | Medium (IR), Strong (Raman) |

| O-H bend | 1440-1395 | Observable | Medium |

| C-O stretch | 1320-1210 | Observable | Strong |

Note: This table is based on general spectroscopic principles and data for analogous compounds. Specific experimental values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating electronic transitions within a molecule, particularly those involving conjugated π-systems. In this compound, the carbon-carbon double bond is in conjugation with the carbonyl group of the carboxylic acid. This conjugation is expected to give rise to a characteristic absorption in the UV region.

Generally, unconjugated carboxylic acids exhibit a weak n→π* transition at around 200–215 nm . nist.gov However, in a conjugated system like this compound, a π→π* transition is expected. This transition is typically more intense and occurs at a longer wavelength (a bathochromic or red shift) compared to the n→π* transition of unconjugated carbonyls. For α,β-unsaturated carboxylic acids, the absorption maximum (λmax) is generally found at wavelengths greater than 200 nm. For instance, an unsaturated acid can show an absorption maximum at approximately 210 nm , though this can be influenced by the specific substitution and solvent. nih.gov The presence of the methyl group on the double bond may also contribute to a slight bathochromic shift.

X-ray Crystallography of Derivatives (if crystalline) for Definitive Structural Assignment

While spectroscopic methods provide valuable information about functional groups and electronic structure, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique requires a single, well-ordered crystal.

For this compound, which may be an oil or low-melting solid at room temperature, obtaining a suitable crystal for X-ray diffraction could be challenging. In such cases, the preparation of a crystalline derivative is a common strategy. Derivatives such as amides, anilides, or salts with an appropriate counter-ion can often be readily crystallized.

A successful X-ray crystallographic analysis of a derivative would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the connectivity of the atoms, the geometry of the cyclohexene ring (e.g., half-chair conformation), the planarity of the conjugated system, and the stereochemical relationship between the substituents. Studies on the crystal structures of substituted cyclohexane (B81311) carboxylic acids have been performed, providing insights into their conformational preferences and intermolecular interactions, such as the formation of hydrogen-bonded dimers. researchgate.net Such an analysis would be invaluable for a complete structural elucidation of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-methylcyclohex-1-ene-1-carboxylic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational frequencies of organic compounds. libretexts.org By approximating the electron density, DFT can efficiently calculate the ground-state geometry of this compound, corresponding to the minimum energy arrangement of its atoms. This geometry optimization is crucial for understanding the molecule's shape and bond parameters.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated by analyzing the second derivatives of the energy. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and assign spectral bands. For instance, DFT calculations can predict the characteristic vibrational frequencies for the C=C double bond in the cyclohexene (B86901) ring and the C=O and O-H bonds of the carboxylic acid group.

Table 1: Predicted Vibrational Frequencies for a Representative Cyclohexene Carboxylic Acid Derivative using DFT (Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in published literature.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3500-3700 |

| C=O | Stretching | 1700-1750 |

| C=C | Stretching | 1650-1680 |

| C-H (alkene) | Stretching | 3000-3100 |

| C-H (alkane) | Stretching | 2850-3000 |

This interactive table is based on general frequency ranges for the specified functional groups.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic properties of this compound. researchgate.netias.ac.in

These calculations can determine key electronic properties such as ionization potential, electron affinity, and the distribution of electron density across the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important, as these frontier orbitals are key to understanding the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a powerful tool for predicting the nuclear magnetic resonance (NMR) spectra of organic molecules. uncw.edunmrdb.org By calculating the magnetic shielding tensors of the atomic nuclei in the presence of an external magnetic field, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. arxiv.orgscilit.com

For this compound, these calculations can help to assign the signals in an experimental spectrum to specific atoms in the molecule. The predicted chemical shifts are sensitive to the molecule's conformation, so these calculations can also provide insights into the dominant conformation in solution. The accuracy of the predicted spectra depends on the level of theory and the basis set used in the calculation, as well as the inclusion of solvent effects. arxiv.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical chemical shifts for similar structures.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170-180 |

| C1 (C=C) | 135-145 |

| C2 (C=C) | 125-135 |

| C (Methyl) | 20-30 |

| CH₂ (Cyclohexene) | 25-40 |

This interactive table is based on general chemical shift ranges for the specified carbon environments.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. ethernet.edu.et By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect the reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the addition of electrophiles to the double bond of this compound can be studied computationally. libretexts.org The calculations can determine whether the reaction proceeds through a stepwise or concerted mechanism and can predict the stereochemistry of the product. The influence of the methyl and carboxylic acid groups on the regioselectivity of the reaction can also be investigated.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The cyclohexene ring in this compound is not planar and can adopt several different conformations, such as the half-chair and the boat conformation. libretexts.org The relative energies of these conformations, and the energy barriers between them, can be studied using computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.gov

Structure-Reactivity Relationship Studies using Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For a series of derivatives of this compound, a QSAR study could be used to identify the key structural features that are important for a particular property.

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be based on the molecule's 2D structure (e.g., topological indices) or its 3D structure (e.g., steric and electronic parameters). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov Such models can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Natural Product Total Synthesis

While the substituted cyclohexene (B86901) motif is a common structural element in a variety of natural products, a review of available research literature does not yield specific examples where 2-Methylcyclohex-1-ene-1-carboxylic acid is used as a direct precursor in the total synthesis of complex natural products. The potential for its use exists, particularly in Diels-Alder reactions where it could serve as a dienophile to construct six-membered rings, a common strategy in natural product synthesis. masterorganicchemistry.comyoutube.com However, documented instances of this specific application are not found in current chemical literature.

Component in the Synthesis of Pharmaceutical Intermediates and Analogues

The structural framework of this compound is potentially valuable for creating pharmaceutical intermediates. nih.gov Bioactive compounds often contain a cyclohexene moiety, and derivatives of cyclohexene carboxylic acid have been investigated for their biological activities, including potential antitumor properties. researchgate.netmdpi.com For instance, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid system have been designed and synthesized to evaluate their antiproliferative, anti-inflammatory, and antimicrobial activities. mdpi.com Despite this, specific, documented cases of this compound being used to synthesize a known pharmaceutical intermediate or analogue are not readily found in peer-reviewed studies. Its potential lies in its classification as an α,β-unsaturated carboxylic acid, a class of compounds known for generating bioactive heterocyclic molecules. nih.gov

Scaffold for the Construction of Heterocyclic Systems

The dual functionality of this compound makes it a suitable candidate for constructing heterocyclic systems. The α,β-unsaturated carbonyl moiety is a well-known precursor for synthesizing a wide range of heterocycles. researchgate.net Reactions can be designed to involve both the double bond and the carboxylic acid group, leading to fused ring systems. For example, α,β-unsaturated acids can react with reagents like hydrazine (B178648) or thiourea (B124793) to form pyrazoline or pyrimidine (B1678525) derivatives, respectively. Research on other cyclohexene carboxylic acid derivatives has shown their utility in creating potent antitumor agents through the formation of complex heterocyclic structures like indazoles and thiotriazoles. researchgate.net While these general synthetic pathways are established for related compounds, specific examples commencing from this compound are not detailed in the literature.

Utility in Materials Science (e.g., as a monomer or cross-linker in specialized polymers)

In materials science, functionalized cyclohexene derivatives are explored for applications such as liquid crystals and specialized polymers. For instance, certain esters of substituted cyclohexanecarboxylic acids have been shown to exhibit liquid-crystal (nematic) phases. osti.gov The alkene and carboxylic acid groups on this compound provide functionalities that could, in principle, be used for polymerization. The carboxylic acid can be converted to an ester or acid chloride for polyester (B1180765) synthesis, while the double bond could be used for addition polymerization or as a cross-linking site. However, there are no specific studies found that document the use of this compound as a monomer or cross-linker in the synthesis of specialized polymers.

Ligand and Catalyst Design from its Derivatives (if applicable)

The cyclohexane (B81311) framework is a common backbone in the design of chiral ligands for asymmetric catalysis, often derived from precursors like (R,R)-cyclohexane-1,2-diamine. benthamdirect.com The functional groups of this compound could be chemically modified to create derivatives that act as ligands for metal catalysts. For example, the carboxylic acid could be converted to an amide, and the double bond could be functionalized to introduce donor atoms capable of coordinating to a metal center. A study on the asymmetric synthesis of the saturated analogue, 2-methylcyclohexane carboxylic acid, employed heterogeneous catalysis but focused on the synthesis of the acid itself, not its use as a ligand. nih.gov A comprehensive search of the literature did not reveal any instances where derivatives of this compound have been specifically designed or utilized as ligands or catalysts.

Synthesis and Characterization of Derivatized Forms of 2 Methylcyclohex 1 Ene 1 Carboxylic Acid

Esters and Amides of 2-Methylcyclohex-1-ene-1-carboxylic Acid

The carboxyl group of this compound is a prime site for modification, readily undergoing esterification and amidation to produce a variety of derivatives. These reactions are fundamental in organic synthesis for creating compounds with tailored properties.

Ester Synthesis: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, often under reflux conditions. evitachem.com Another common laboratory method involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with the desired alcohol. libretexts.orgyoutube.com This two-step process is highly efficient for producing esters from primary and secondary alcohols.

Amide Synthesis: Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures. mnstate.edu A more prevalent laboratory-scale approach is the activation of the carboxylic acid, commonly by converting it to an acid chloride with SOCl₂. youtube.com The resulting acid chloride is a potent electrophile that readily reacts with a primary or secondary amine to form the corresponding amide. Excess amine is often used to neutralize the HCl byproduct. youtube.com

Recent advancements have provided more efficient and milder methods. For instance, primary and secondary amides can be synthesized through the direct amidation of esters with sodium amidoboranes (NaNHRBH₃) at room temperature, a rapid and catalyst-free process that achieves nearly quantitative conversion. nih.gov Additionally, amidrazone derivatives have been synthesized by reacting N³-substituted amidrazones with cyclic anhydrides like 3,4,5,6-tetrahydrophthalic anhydride, yielding acyl derivatives containing a cyclohexene (B86901) ring. mdpi.com

| Derivative Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| Ester | This compound | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-methylcyclohex-1-ene-1-carboxylate |

| Ester | This compound | Ethanol | 1. SOCl₂; 2. Ethanol | Ethyl 2-methylcyclohex-1-ene-1-carboxylate |

| Amide | This compound | Ammonia | 1. SOCl₂; 2. Excess NH₃ | 2-Methylcyclohex-1-ene-1-carboxamide |

| Amide | This compound | Diethylamine | Heat | N,N-diethyl-2-methylcyclohex-1-ene-1-carboxamide |

| Amide | Methyl 2-methylcyclohex-1-ene-1-carboxylate | Sodium amidoborane (NaNH₂BH₃) | Room Temperature, THF | 2-Methylcyclohex-1-ene-1-carboxamide |

Reduced and Oxidized Derivatives

The structure of this compound offers two primary sites for redox reactions: the carboxylic acid functional group and the carbon-carbon double bond within the cyclohexene ring.

Reduced Derivatives: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the acid to (2-methylcyclohex-1-en-1-yl)methanol. libretexts.org An alternative and often safer method involves the use of borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which also yields the primary alcohol rapidly at room temperature. libretexts.org If complete saturation is desired, catalytic hydrogenation can be employed to reduce both the double bond and the carboxylic acid group, ultimately forming (2-methylcyclohexyl)methanol. google.com Selective hydrogenation of just the double bond would yield 2-methylcyclohexanecarboxylic acid.

Oxidized Derivatives: The cyclohexene double bond is susceptible to oxidative cleavage. Treatment with reagents such as osmium tetroxide (OsO₄) followed by an oxidant like oxone can cleave the C=C bond to yield ketones or further oxidized carboxylic acids. organic-chemistry.org Similarly, ozonolysis is a classic method for cleaving alkenes. organic-chemistry.org Applying these methods to this compound would break open the ring, leading to the formation of a dicarboxylic acid derivative. For example, oxidation could yield 6-acetyl-6-methylheptanedioic acid.

| Reaction Type | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|

| Reduction (Carboxyl Group) | This compound | 1. LiAlH₄ or BH₃/THF; 2. H₃O⁺ | (2-Methylcyclohex-1-en-1-yl)methanol |

| Reduction (Double Bond) | This compound | H₂, Pd/C | 2-Methylcyclohexanecarboxylic acid |

| Oxidation (Cleavage of Double Bond) | This compound | 1. O₃; 2. Oxidative workup (e.g., H₂O₂) | 6-Acetyl-6-methylheptanedioic acid |

| Oxidation (Cleavage of Double Bond) | This compound | OsO₄ (cat.), Oxone | 6-Acetyl-6-methylheptanedioic acid |

Halogenated and Substituted Cyclohexene Analogues

Halogenation of this compound can proceed through several pathways, leading to either substitution at the carboxylic acid position or addition across the double bond.

One significant transformation is decarboxylative halogenation, also known as halodecarboxylation. acs.org This reaction cleaves the C-COOH bond and replaces it with a halogen atom. For instance, reacting the silver salt of the carboxylic acid with bromine can yield 1-bromo-2-methylcyclohex-1-ene. However, for substrates with isolated double bonds, side reactions like lactonization can occur. acs.org

Another key reaction is the Hell-Volhard-Zelinsky (HVZ) reaction, which achieves α-halogenation of a carboxylic acid. youtube.com This typically involves reacting the acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus (P) or a phosphorus halide (PBr₃). The reaction proceeds by first converting the carboxylic acid into an acyl halide, which then enolizes, allowing for halogenation at the alpha-carbon. The acyl halide is subsequently hydrolyzed back to the α-halo-carboxylic acid. youtube.com For this compound, the α-carbon is part of the double bond, which makes the standard HVZ pathway complex, but related substitutions can be envisioned.

Additionally, electrophilic addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) across the double bond of the cyclohexene ring would produce di-halogenated or mono-halogenated saturated cyclohexane (B81311) derivatives, respectively.

| Reaction Type | Starting Material | Key Reagents/Conditions | Potential Product |

|---|---|---|---|

| Halodecarboxylation | Silver 2-methylcyclohex-1-ene-1-carboxylate | Br₂ | 1-Bromo-2-methylcyclohex-1-ene |

| Electrophilic Addition | This compound | Br₂ in CCl₄ | 1,2-Dibromo-2-methylcyclohexane-1-carboxylic acid |

| Hydrohalogenation | This compound | HBr | 2-Bromo-2-methylcyclohexane-1-carboxylic acid (Markovnikov product) |

Cycloaddition Products Involving the Cyclohexene Moiety

The carbon-carbon double bond in the cyclohexene ring of this compound can participate as a 2π component in cycloaddition reactions, providing a route to complex bicyclic and polycyclic structures. libretexts.org

The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the cyclohexene moiety acts as the dienophile. libretexts.org It can react with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a six-membered ring fused to the original cyclohexene ring. These reactions are known for their high degree of stereospecificity and regioselectivity and can be catalyzed by Lewis acids to enhance reactivity. fiveable.me For example, reaction with 1,3-butadiene would yield a derivative of methylbicyclo[4.4.0]decene. Research on the closely related 2-methylcyclohexa-1,5-diene-1-carboxylic acid has demonstrated its facility in undergoing cycloaddition with various dienophiles to produce bicyclo[2.2.2]octene derivatives.

Another class is the [2+2] cycloaddition, which typically requires photochemical activation. fiveable.me In this reaction, the cyclohexene double bond can react with another alkene to form a four-membered cyclobutane (B1203170) ring, fusing the two molecules together.

| Reaction Type | Reaction Partner (Diene/Alkene) | Conditions | Product Skeleton |

|---|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Thermal | Methylbicyclo[4.4.0]decene carboxylic acid |

| [4+2] Diels-Alder | Cyclopentadiene | Thermal | Tricyclic carboxylic acid derivative |

| [2+2] Photocycloaddition | Ethene | UV light (hν) | Bicyclo[4.2.0]octane carboxylic acid |

Racemic and Optically Active Forms of Derivatives

Many derivatization reactions of this compound can introduce chirality into the molecule. For instance, reduction of the double bond to form 2-methylcyclohexanecarboxylic acid creates two chiral centers (at C1 and C2). Without chiral control, this reaction produces a mixture of stereoisomers.

The synthesis of optically active, or enantiomerically enriched, derivatives is a significant area of research. This is often achieved through asymmetric catalysis, where a chiral catalyst or auxiliary directs the reaction to favor the formation of one enantiomer or diastereomer over the other.

A notable study focused on the asymmetric hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates, which are precursors to 2-methylcyclohexane carboxylic acids. nih.gov Using supported rhodium (Rh) and ruthenium (Ru) catalysts, a diastereoselective hydrogenation was achieved, producing (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess (de) of up to 96%. nih.gov The study found that the chiral pyroglutamate (B8496135) auxiliary effectively shielded one face of the aromatic ring, leading to preferential hydrogen addition from the less sterically hindered face. nih.gov The choice of metal, the support (alumina or active carbon), and the addition of an amine were all shown to influence and enhance the diastereoselectivity of the reaction. nih.gov

| Precursor | Catalyst | Conditions | Major Product | Diastereomeric Excess (de) |

|---|---|---|---|---|

| (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | Rhodium (Rh) on Alumina | 5 MPa H₂, Room Temp. | (1S,2R)-2-methylcyclohexane carboxylic acid | Up to 96% |

| (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | Ruthenium (Ru) on Carbon | 5 MPa H₂, Room Temp. | (1S,2R)-2-methylcyclohexane carboxylic acid | High, varies with conditions |

Synthesis of Related Carboxylic Acids (e.g., trimethylcyclohexene carboxylic acid)

The synthetic methodologies applicable to this compound can be extended to produce a family of related cyclic and alicyclic carboxylic acids. These analogues, which may feature different substitution patterns or degrees of saturation, are valuable in various research contexts.

1-Methylcyclohexanecarboxylic Acid: This saturated analogue can be prepared through several routes. One effective method involves the carboxylation of 2-methylcyclohexanol (B165396) using formic acid in the presence of concentrated sulfuric acid. orgsyn.org The reaction proceeds through a carbocation intermediate, which rearranges to the more stable tertiary carbocation before being carboxylated. This process is rapid and provides the tertiary carboxylic acid in high yield. orgsyn.org Other reported methods include the carbonation of a Grignard reagent or the oxidation of 1-methyl-1-acetylcyclohexane. orgsyn.org

2,6,6-Trimethylcyclohexene-1-carboxylic Acid: This compound features additional methyl groups on the cyclohexene ring. chemsynthesis.comnih.gov Its synthesis would typically involve starting materials that already contain the gem-dimethyl group, such as α-ionone or related terpenoid structures, followed by oxidation or other functional group manipulations to install the carboxylic acid at the C1 position.

| Target Compound | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1-Methylcyclohexanecarboxylic acid | 2-Methylcyclohexanol | Formic acid, H₂SO₄ | orgsyn.org |

| 1-Methylcyclohexanecarboxylic acid | 1-Chloro-1-methylcyclohexane (B1295254) | 1. Mg, ether; 2. CO₂ | orgsyn.org |

| cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid | (Not specified in snippet) | Multi-step synthesis | acs.org |

Advanced Analytical and Methodological Developments in Its Study

Chromatographic Techniques for Separation and Purity Analysis (e.g., Chiral HPLC, GC-MS, LC-MS)

The analysis and purification of 2-Methylcyclohex-1-ene-1-carboxylic acid and its related isomers rely heavily on modern chromatographic techniques. These methods are essential for ensuring the chemical integrity and purity of the compound in research and industrial settings.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound, often after a derivatization step to increase volatility. nih.govresearchgate.net The compound is first typically converted to a more volatile ester, such as its methyl ester, through methylation. nih.gov The sample is then vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components are subsequently ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for definitive identification. nih.govsilae.it This method is highly effective for identifying impurities and confirming the structure of the target analyte. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing carboxylic acids without the need for derivatization. nih.govunimi.it Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach, where the compound is separated on a nonpolar stationary phase using a polar mobile phase. sielc.com For a structurally similar compound, 2,6,6-trimethylcyclohexene-1-carboxylic acid, a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid has been shown to be effective. sielc.com The eluent is then passed into a mass spectrometer, which provides molecular weight information and structural data, making LC-MS a versatile tool for both quantitative analysis and purity assessment. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The specific isomer, this compound, is achiral as the substituents are located on the sp²-hybridized carbons of the double bond. However, synthetic routes may produce chiral isomers, such as (1S)-1-methyl-2-cyclohexene-1-carboxylic acid, as byproducts. sigmaaldrich.com Separating these enantiomers is crucial and can be achieved using chiral HPLC. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scas.co.jp Polysaccharide-based columns (e.g., Chiralcel OD-H) and macrocyclic glycopeptide phases are often effective for the resolution of chiral carboxylic acids. researchgate.netresearchgate.net The separation is based on transient diastereomeric interactions, such as hydrogen bonding and π-π interactions, between the analyte and the CSP. scas.co.jp

Table 1: Summary of Chromatographic Methods for the Analysis of this compound This table provides illustrative examples of chromatographic conditions.

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC-MS | Capillary (e.g., Innowax) | Helium | Mass Spectrometer | Identification of impurities, Structural confirmation (post-derivatization) nih.govsilae.it |

| LC-MS | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometer | Purity analysis, Quantitative analysis, Metabolite identification nih.govsielc.com |

| HPLC | Reversed-Phase (e.g., Newcrom R1) | Acetonitrile/Water/Phosphoric Acid | UV, MS | Purity analysis, Preparative separation sielc.com |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel) | Hexane/Ethanol/Acid Modifier | UV, CD | Separation of potential chiral isomers researchgate.netresearchgate.net |

Flow Chemistry and Continuous Processing Applications in its Synthesis

The synthesis of this compound, often achieved via a Diels-Alder cycloaddition reaction, can be significantly enhanced by employing flow chemistry and continuous processing. nih.govevitachem.com These modern synthetic approaches offer substantial advantages over traditional batch processing, including improved safety, efficiency, and scalability. acs.orgmit.edu

In a continuous flow setup, reactants are pumped through a network of tubes and reactors where the reaction occurs. durham.ac.uk For the synthesis of a cyclohexene (B86901) derivative, a diene and a dienophile can be mixed at a T-junction and then passed through a heated reactor coil. rsc.org The precise control over parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. acs.org The improved heat and mass transfer in microreactors is particularly beneficial for managing exothermic cycloaddition reactions safely. rsc.org Furthermore, integrating purification steps, such as liquid-liquid extraction or catch-and-release systems using solid-supported reagents, into the flow process can lead to a streamlined, automated synthesis of the final product with high purity. durham.ac.uk

Table 2: Illustrative Comparison of Batch vs. Continuous Flow Synthesis for a Diels-Alder Reaction

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for thermal runaway. | Excellent; high surface-area-to-volume ratio allows for efficient heating and cooling. rsc.org |

| Safety | Handling of large quantities of reagents; risk associated with exotherms. | Small reaction volumes at any given time; enhanced safety. nih.govdurham.ac.uk |

| Reaction Time | Often several hours to days. acs.org | Can be reduced to minutes due to intensified conditions (high T/P). acs.org |

| Scalability | Challenging; requires re-optimization of process parameters. | Straightforward; achieved by running the system for a longer duration ("scaling out"). durham.ac.uk |

| Process Control | Manual or semi-automated; less precise. | Fully automated; precise control over temperature, pressure, and residence time. acs.org |

Mechanochemical Approaches for Reactions

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, presents a novel and sustainable alternative for the synthesis of organic compounds, including cyclohexene derivatives. This approach often reduces or eliminates the need for bulk solvents, aligning with the principles of green chemistry.

While specific research on the mechanochemical synthesis of this compound is not widely documented, the principles can be applied to its formation via a Diels-Alder reaction. In a typical mechanochemical setup, the diene and dienophile reactants are placed in a milling jar with grinding balls. The high-energy collisions generated during milling provide the activation energy for the reaction. This solvent-free or low-solvent method can lead to different reactivity and selectivity compared to solution-based synthesis. It can also provide access to products that are difficult to obtain through conventional means and can significantly reduce reaction times and simplify product work-up. The application of mechanochemistry to the synthesis of this and related carboxylic acids represents a promising area for future research.

In-situ Spectroscopic Monitoring of Reactions

Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor and control chemical reactions in real-time. europeanpharmaceuticalreview.com This approach is invaluable for optimizing the synthesis and crystallization of this compound, ensuring process robustness and product quality. sailife.com

During the synthesis, which may involve a Diels-Alder reaction, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants and products directly within the reaction vessel. researchgate.net For instance, the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the cyclohexene product can be monitored over time to determine reaction kinetics and endpoint. researchgate.netacs.org This real-time data allows for precise control over reaction parameters to maximize yield and minimize impurity formation.

Following synthesis, PAT is crucial for controlling the crystallization process to isolate the pure compound. google.comgoogle.com Tools such as Focused Beam Reflectance Measurement (FBRM) can monitor crystal size and distribution, while FTIR or Raman spectroscopy can track the solute concentration in the mother liquor to manage supersaturation—the driving force for crystallization. europeanpharmaceuticalreview.comacs.org This level of monitoring and control helps prevent issues like oiling out or the formation of undesirable polymorphs, leading to a consistent and high-purity final product. europeanpharmaceuticalreview.comsailife.com

Table 3: In-situ Monitoring Techniques for the Synthesis and Crystallization of this compound

| Technique | Monitored Parameter | Process Stage | Key Benefits |

|---|---|---|---|

| FTIR / Raman Spectroscopy | Reactant/product concentration, reaction kinetics. | Synthesis (Reaction) | Real-time reaction tracking, endpoint determination, byproduct analysis. researchgate.net |

| FTIR / Raman Spectroscopy | Solute concentration, supersaturation. | Purification (Crystallization) | Optimization of cooling/anti-solvent profiles, control of crystal growth. acs.org |

| Focused Beam Reflectance Measurement (FBRM) | Crystal size distribution, particle count. | Purification (Crystallization) | Control of nucleation and growth, ensures consistent crystal morphology. europeanpharmaceuticalreview.comacs.org |

| Particle Vision and Measurement (PVM) | Crystal shape, detection of oiling out or agglomeration. | Purification (Crystallization) | Visual understanding of the crystallization process, troubleshooting process deviations. sailife.com |

Potential Biosynthesis and Biotransformations Academic Perspective

Putative Biosynthetic Pathways and Natural Occurrence

Direct evidence for the natural isolation of 2-Methylcyclohex-1-ene-1-carboxylic acid is lacking in current scientific literature, suggesting it is not a common natural product. However, its structural motifs—a methylated cyclohexene (B86901) ring with a carboxyl group—are present in a vast array of microbial secondary metabolites, particularly terpenoids. acs.orgpnas.org This allows for the formulation of putative, or theoretical, biosynthetic pathways.

One plausible hypothesis connects its origin to microbial terpene synthesis. Bacteria, especially those from the class Actinomycetia, are known to produce a wide diversity of cyclic terpenes. acs.orguniversiteitleiden.nl The biosynthesis of these molecules typically begins with acyclic isoprenoid diphosphate (B83284) precursors, such as geranyl diphosphate (GPP). A terpene synthase enzyme could catalyze the cyclization of a methylated GPP analogue or a related precursor to form a methylcyclohexene skeleton. Subsequent enzymatic modifications, such as a series of oxidation steps catalyzed by cytochrome P450 monooxygenases or other oxidoreductases, could then convert a methyl group on the ring into a carboxylic acid moiety. acs.org Such oxidative enzymes are frequently found within bacterial terpenoid biosynthetic gene clusters. acs.org

Alternatively, the core cyclohexane (B81311) ring structure is known to be synthesized via the shikimate pathway in some bacteria, leading to compounds like ω-cyclohexyl fatty acids. asm.org It is conceivable that a similar pathway, involving methylation and subsequent desaturation, could theoretically produce the this compound scaffold. The formation of cyclohexane carboxylate from crotonate and CO2 has also been documented in the bacterium Syntrophus aciditrophicus, demonstrating that microbes can build these cyclic structures from acyclic precursors. nih.gov

Microbial Transformations and Biocatalytic Modification Studies

While specific biocatalytic studies on this compound are scarce, extensive academic research on the microbial metabolism of analogous compounds provides a robust framework for understanding its potential biotransformations. The anaerobic degradation of non-methylated cyclic acids like cyclohexane carboxylate and cyclohex-1-ene carboxylate has been particularly well-studied in several bacterial species. nih.gov

In the syntrophic bacterium Syntrophus aciditrophicus and the denitrifying bacterium Aromatoleum sp. CIB, the anaerobic degradation of cyclohexane carboxylate is a key metabolic process. nih.govnih.gov The pathway typically proceeds through the following key enzymatic steps:

Activation to a Coenzyme A (CoA) Ester: The carboxylic acid is first activated to its corresponding CoA thioester, for instance, cyclohexanoyl-CoA. This reaction is often catalyzed by a CoA ligase. asm.orgnih.gov

Dehydrogenation: The cyclic ring is then desaturated. For example, a cyclohexanoyl-CoA dehydrogenase introduces a double bond to form cyclohex-1-ene-1-carboxyl-CoA. asm.org

Hydration and Further Oxidation: The cyclohexene ring undergoes further transformations. In S. aciditrophicus, studies have identified enzymes such as cyclohex-1-ene-carboxyl-CoA hydratase and 2-hydroxycyclohexane-carboxyl-CoA dehydrogenase, which introduce and then oxidize a hydroxyl group, preparing the ring for cleavage. nih.gov

Ring Cleavage: The ultimate fate of the cyclic core is hydrolytic ring opening, which produces an aliphatic dicarboxylic acid derivative (e.g., pimelyl-CoA), which can then be funneled into central metabolism through β-oxidation. nih.gov

Given these established pathways, it is highly probable that this compound, if introduced into a similar microbial environment, would be metabolized analogously. The initial double bond is already present, suggesting that the metabolic sequence might begin with hydration at the C1-C2 double bond or other oxidative modifications. The methyl group could also be a target for microbial oxidation, a common strategy seen in the degradation of monoterpenes like limonene, where methyl groups are oxidized to form intermediates such as perillic acid. researchgate.netcore.ac.uk

The table below summarizes key enzymes from related anaerobic degradation pathways that could potentially act on this compound or its derivatives.

| Enzyme Class/Name | Substrate(s) in Studied Pathways | Transformation | Potential Role in Transforming this compound | Reference |

|---|---|---|---|---|

| Acyl-CoA Ligase | Cyclohexane carboxylate, Benzoate | Activation of carboxylic acid to its CoA thioester. | Activation of the carboxyl group to 2-methylcyclohex-1-ene-1-carboxyl-CoA. | nih.gov |

| Cyclohexanoyl-CoA Dehydrogenase | Cyclohexanoyl-CoA | Introduces a double bond to form cyclohex-1-ene-1-carboxyl-CoA. | Could potentially catalyze the reverse reaction (hydrogenation of the double bond). | asm.org |

| Cyclohex-1-ene-carboxyl-CoA Hydratase | Cyclohex-1-ene-1-carboxyl-CoA | Hydrates the double bond to form 2-hydroxycyclohexane-carboxyl-CoA. | Hydration of the existing double bond to form a hydroxylated intermediate. | nih.gov |

| 2-Hydroxycyclohexane-carboxyl-CoA Dehydrogenase | 2-Hydroxycyclohexane-carboxyl-CoA | Oxidizes the hydroxyl group to a keto group, forming 2-ketocyclohexane-carboxyl-CoA. | Oxidation of the hydroxylated intermediate formed after hydration. | nih.gov |

Future Research Directions and Unexplored Avenues

Discovery of Novel Asymmetric Synthetic Routes

The generation of chiral molecules is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials sciences. While methods for the asymmetric synthesis of the saturated analog, 2-methylcyclohexane carboxylic acid, have been reported, achieving high enantioselectivity in the synthesis of 2-methylcyclohex-1-ene-1-carboxylic acid remains a significant challenge and a key area for future research.

Current research has demonstrated the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates to yield (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov This approach, however, results in a saturated ring system. Future efforts could focus on developing catalytic systems that can achieve asymmetric synthesis while preserving the double bond of the cyclohexene (B86901) ring.

Promising avenues for exploration include:

Chiral Ligand Development: The design of novel chiral ligands for transition metal catalysts (e.g., rhodium, ruthenium, palladium) could enable enantioselective conjugate addition reactions to suitable precursors or asymmetric deprotonation/alkylation strategies.

Organocatalysis: The use of chiral small organic molecules as catalysts offers a powerful alternative to metal-based systems. Future work could explore the use of chiral amines, phosphoric acids, or other organocatalysts to induce asymmetry in the formation of the this compound scaffold.

Biocatalysis: The application of enzymes, such as ene-reductases or carboxylases, could provide highly selective and environmentally benign routes to the chiral acid.

A summary of potential asymmetric strategies is presented in Table 1.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Synthetic Strategy | Potential Catalyst/Reagent | Key Challenge |

| Asymmetric Conjugate Addition | Chiral copper or rhodium complexes | Identification of a suitable prochiral precursor. |

| Chiral Protonation | Chiral Brønsted acids | Control of the stereocenter at the 2-position. |

| Kinetic Resolution | Chiral catalysts or enzymes | Efficient separation of enantiomers. |

| Asymmetric Diels-Alder Reaction | Chiral Lewis acids or organocatalysts | Design of appropriate diene and dienophile precursors. |

Exploration of Previously Undiscovered Reactivity Modes

The reactivity of this compound is largely dictated by the interplay between the carboxylic acid functionality and the tetrasubstituted double bond. While classical reactions of these individual functional groups are predictable, the exploration of novel, concerted, or tandem transformations remains an open area of investigation.

Future research could focus on:

Cycloaddition Reactions: The electron-rich nature of the double bond, influenced by the methyl group, could be exploited in [4+2], [2+2], or other cycloaddition reactions with suitable partners. fiveable.melibretexts.org The development of conditions to overcome the steric hindrance of the tetrasubstituted olefin will be a key challenge.

Tandem Reactions: The proximity of the carboxylic acid and the double bond could facilitate tandem reactions, such as lactonization-functionalization cascades. For instance, activation of the carboxylic acid could be followed by an intramolecular reaction involving the double bond. Research on related cyclohexyl carboxylic acids has shown that olefination can occur at different positions depending on the reaction conditions, suggesting that the reactivity of this compound could be tuned. nih.gov

C-H Activation: The allylic and vinylic C-H bonds present in the molecule are potential handles for functionalization via transition metal-catalyzed C-H activation strategies. This would allow for the direct introduction of new functional groups without the need for pre-functionalized substrates.

Development of Highly Efficient Catalytic Systems

The development of highly efficient catalytic systems is crucial for the sustainable and scalable synthesis and functionalization of this compound. Future research in this area should aim to improve reaction rates, selectivities, and catalyst turnover numbers.

Key areas for development include: